molecular formula C13H22N4O4S B2677380 3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1235352-28-9

3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2677380
CAS No.: 1235352-28-9
M. Wt: 330.4
InChI Key: GJKRLPWFRCZJMX-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is recognized in scientific research as a potent, selective, and ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound is a critical pharmacological tool for investigating the role of IRAK4 in innate immune signaling pathways, particularly those downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). By specifically inhibiting IRAK4 kinase activity, this molecule effectively blocks the activation of NF-κB and MAPK signaling cascades, thereby modulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Its primary research value lies in dissecting the mechanisms of inflammatory and autoimmune diseases, with studies exploring its potential in models of rheumatoid arthritis and lupus. Furthermore, given the role of IRAK4 signaling in the tumor microenvironment and in certain hematological malignancies, this inhibitor is also a valuable compound for oncology research, specifically for probing strategies to target oncogenic signaling in cancers like myelodysplastic syndromes and acute myeloid leukemia. The compound's high selectivity and well-defined mechanism of action make it an essential reagent for validating IRAK4 as a therapeutic target and for advancing the understanding of inflammatory驱动 pathologies.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-16-9-11(13(15-16)21-2)12(18)14-8-10-4-6-17(7-5-10)22(3,19)20/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKRLPWFRCZJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₉N₅O₃S, which includes a pyrazole ring, a methoxy group, and a piperidine moiety. These structural features contribute to its unique biological properties.

Property Value
Molecular FormulaC₁₄H₁₉N₅O₃S
Molecular Weight319.39 g/mol
SolubilitySoluble in DMSO and ethanol

Research indicates that 3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide may act as an inhibitor of TrkA kinase, which plays a crucial role in neurotrophic signaling pathways. This inhibition can affect cell cycle control pathways and demonstrate efficacy in models of inflammatory and neuropathic pain .

Additionally, compounds with similar structural features have shown efficacy against various cancer types by inhibiting key enzymes such as topoisomerase II and epidermal growth factor receptor (EGFR) pathways .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the anticancer activities observed:

Cancer Type Mechanism of Action Reference
Lung CancerInhibition of EGFR
Colorectal CancerInhibition of topoisomerase II
Breast Cancer (MDA-MB-231)Induction of apoptosis via caspase activation

In vitro studies have shown that compounds similar to 3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide can cause morphological changes in cancer cells and enhance apoptotic activity at specific concentrations .

Anti-inflammatory Effects

The compound's ability to inhibit TrkA kinase suggests potential applications in treating inflammatory conditions. By modulating neurotrophic signaling, it may alleviate symptoms associated with neuropathic pain .

Study on Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, three compounds were identified as having significant activity against breast cancer cells (MDA-MB-231). These compounds demonstrated enhanced caspase-3 activity, indicating their role in promoting apoptosis .

Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds on models of neuropathic pain. The results indicated that TrkA inhibition could lead to reduced pain sensitivity and improved recovery in animal models .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Pharmacological Comparison of Key Compounds

Compound Name (Example) Molecular Weight Key Substituents CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Functional Activity
Target Compound Not Available Methoxy, methylsulfonyl-piperidine Data Needed Data Needed Hypothesized CB2 Agonist/Antagonist
SR-144528 476.05 Dichlorophenyl, iodophenyl 400 0.6 CB2 Antagonist
WIN 55212-2 523.43 Aminoalkylindole 62.3 3.3 CB2-Preferring Agonist
HU-210 386.47 Dibenzopyran 0.73 3.9 Pan-Cannabinoid Agonist

Table 2. Functional Signaling Profiles

Compound cAMP Inhibition (CB1/CB2) Ion Channel Modulation (CB1) β-Arrestin Recruitment
Target Compound Hypothesized (Yes) Unlikely (CB2-selective) Data Needed
SR-144528 CB2-specific No No
WIN 55212-2 Yes (CB1/CB2) CB1 only Yes

Research Findings and Implications

  • Receptor Selectivity : Structural modifications in the target compound’s piperidine and pyrazole regions may shift selectivity toward CB2, akin to SR-144528, but functional assays are required for confirmation.
  • Therapeutic Potential: If CB2-selective, the compound could target inflammatory or neuropathic pain with reduced CNS side effects (vs. CB1 agonists) .
  • Contradictions: shows CB2 ligands lack ion channel modulation, conflicting with classical cannabinoids like HU-210. The target compound’s signaling profile must be empirically validated.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC/LCMS)Reference
CyclocondensationDMF, K₂CO₃, 80°C, 12h35–60%97–99%
Amide CouplingHATU, DIPEA, DCM, RT24–35%>98%
SulfonylationMsCl, Et₃N, DCM, 0°C→RT70–85%>95%

Basic Question: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • ¹H NMR : Assign methoxy (δ ~3.8–4.0 ppm), methylsulfonyl (δ ~3.1–3.3 ppm), and piperidine protons (δ ~2.5–3.0 ppm) .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESI+ m/z ~392–450 Da) and purity (>98%) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (retention time ~8–12 min) .

Advanced Tip : For resolving stereochemical ambiguities in the piperidine ring, employ 2D NMR (e.g., COSY, NOESY) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Variable Substituents : Modify the methoxy group (e.g., replace with halogen, trifluoromethyl) or the methylsulfonyl-piperidine moiety to assess impact on target binding .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., anti-inflammatory IL-6/TNF-α suppression) .
  • Computational Modeling : Perform docking studies with target proteins (e.g., COX-2, kinases) to predict binding affinities .

Q. Table 2: Example SAR Modifications

ModificationBiological Activity TrendReference
Methoxy → CF₃Increased lipophilicity, enhanced CNS penetration
Piperidine sulfonyl → CarbonylReduced metabolic stability

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays : Validate activity in both cell-free (e.g., enzymatic IC₅₀) and cell-based (e.g., EC₅₀ in primary cells vs. immortalized lines) systems .
  • Metabolic Stability Screening : Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .
  • Counter-Screen Selectivity : Test against related off-targets (e.g., other kinases or GPCRs) to confirm specificity .

Basic Question: What in vitro models are suitable for preliminary pharmacological evaluation?

Answer:

  • Anti-Inflammatory : LPS-stimulated RAW 264.7 macrophages for TNF-α/IL-6 suppression .
  • Analgesic : COX-1/COX-2 inhibition assays using purified enzymes .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Question: How to design a pharmacokinetic (PK) study for this compound?

Answer:

  • In Vitro ADME :
    • Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion .
    • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration .
  • In Vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS/MS analysis at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Advanced Question: What computational strategies can predict target engagement?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with suspected targets (e.g., kinases, ion channels) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Models : Train regression models on analog datasets to predict activity of new derivatives .

Basic Question: How to ensure reproducibility in synthesis and bioassays?

Answer:

  • Synthesis : Strictly control reaction conditions (temperature, solvent purity) and characterize intermediates via NMR/LCMS at each step .
  • Bioassays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate with triplicate technical replicates .

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